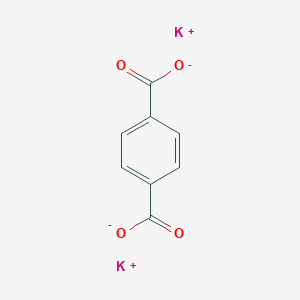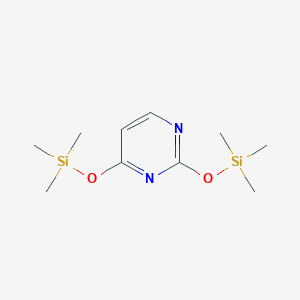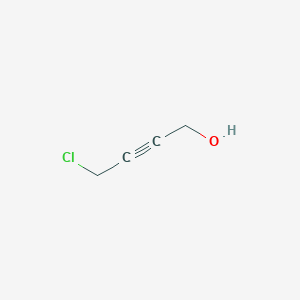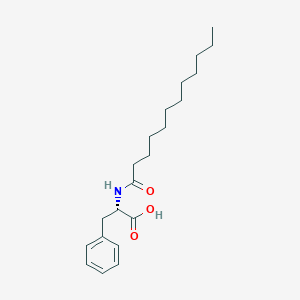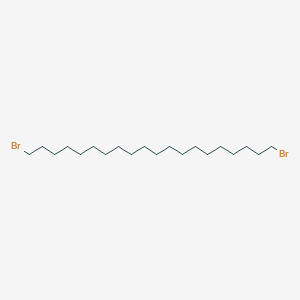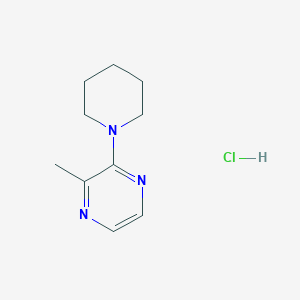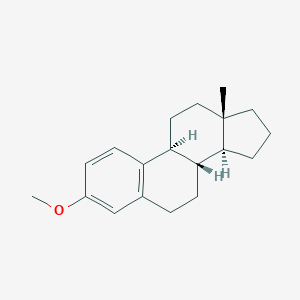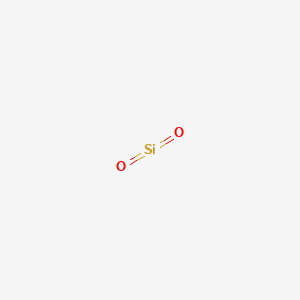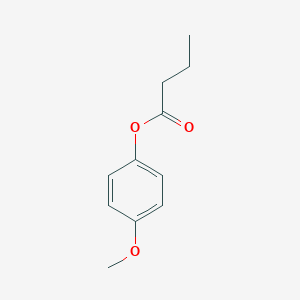
BUTYRIC ACID, p-METHOXYPHENYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, p-methoxyphenyl ester, also known as butyrate phenyl ester, is an organic compound that belongs to the class of carboxylic acid esters. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of butyric acid, p-methoxyphenyl ester is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, butyric acid, p-methoxyphenyl ester can lead to the activation of genes that are involved in various biological processes, including cell differentiation and apoptosis.
Biochemical And Physiological Effects
Butyric acid, p-methoxyphenyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to increase the production of short-chain fatty acids in the gut, which can have beneficial effects on gut health.
Advantages And Limitations For Lab Experiments
One of the advantages of using butyric acid, p-methoxyphenyl ester in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using butyric acid, p-methoxyphenyl ester is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of butyric acid, p-methoxyphenyl ester in scientific research. One potential direction is its use in the treatment of inflammatory bowel disease. It has been shown to have anti-inflammatory effects, and could potentially be used to treat diseases such as ulcerative colitis and Crohn's disease. Another potential direction is its use in the treatment of colorectal cancer. It has been shown to induce apoptosis in cancer cells, and could potentially be used as a cancer treatment. Finally, butyric acid, p-methoxyphenyl ester could be used in the development of new antibiotics. It has been shown to have anti-bacterial effects, and could potentially be used to develop new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, butyric acid, p-methoxyphenyl ester is a versatile compound with various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, and has the potential to be used in the treatment of various diseases. While there are limitations to its use in lab experiments, there are several future directions for its use in scientific research, including the treatment of inflammatory bowel disease, colorectal cancer, and the development of new antibiotics.
Synthesis Methods
Butyric acid, p-methoxyphenyl ester can be synthesized by the esterification of butyric acid with p-methoxyphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by distillation.
Scientific Research Applications
Butyric acid, p-methoxyphenyl ester has been extensively used in scientific research for its various properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It also has the potential to be used in the treatment of various diseases, including ulcerative colitis, Crohn's disease, and colorectal cancer.
properties
CAS RN |
14617-95-9 |
|---|---|
Product Name |
BUTYRIC ACID, p-METHOXYPHENYL ESTER |
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4-methoxyphenyl) butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
NMHGWSBHBWGJNC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Other CAS RN |
14617-95-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



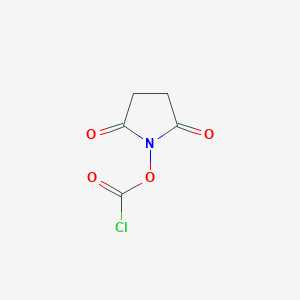
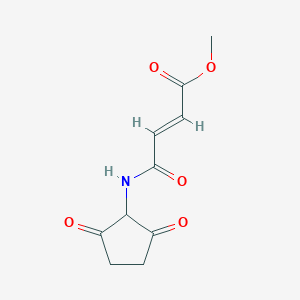
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
